4-Chloro-2,5-dimethylpyrimidine
Overview
Description
4-Chloro-2,5-dimethylpyrimidine is a chemical compound with the empirical formula C6H7ClN2. It has a molecular weight of 142.59 . It is a solid substance .
Synthesis Analysis
The synthesis of 2,4,6-trisubstituted pyrimidines, which could include 4-Chloro-2,5-dimethylpyrimidine, has been reported using commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material. The process involves sequential substitution under Suzuki conditions .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,5-dimethylpyrimidine can be represented by the SMILES string ClC(N=C©N=C1)=C1C . The InChI key for this compound is QOKSKBJSPUYZAL-UHFFFAOYSA-N .Scientific Research Applications
1. Synthesis of 2-anilinopyrimidines
- Summary of Application: 4-Chloro-2,5-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity as fungicides, pesticides, and kinase inhibitors . The synthesis involves an aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Methods of Application: The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives is carried out under microwave conditions. The substituents on the aniline have a significant impact on the course and efficiency of the reaction .
- Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The synthesized 2-anilinopyrimidines are of potential bioactivity .
2. Antimicrobial Activity of Pyrimidine Derivatives
- Summary of Application: A novel pyrimidine molecule, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione], was synthesized due to the biological activity and medicinal applications of heterocyclic compounds, particularly pyrimidine derivatives .
- Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
- Results or Outcomes: The molecule was found to be relatively stable and has a high electrophilic nature. The molecule possesses the agents of safety and the effective combination therapy as a pharmaceutical drug . The antimicrobial activity was investigated using molecular docking. The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .
Safety And Hazards
Future Directions
There is ongoing research into the synthesis and potential applications of 4-Chloro-2,5-dimethylpyrimidine and related compounds. For example, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . This suggests potential future directions in the development of new synthesis methods and applications for these compounds.
properties
IUPAC Name |
4-chloro-2,5-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKSKBJSPUYZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499337 | |
Record name | 4-Chloro-2,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethylpyrimidine | |
CAS RN |
75712-74-2 | |
Record name | 4-Chloro-2,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,5-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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